methyl 2-bromo-5-chloro-3-fluorobenzoate
Description
Methyl 2-bromo-5-chloro-3-fluorobenzoate (CAS: 1507624-50-1) is a halogenated aromatic ester with the molecular formula C₈H₅BrClFO₂ and a molecular weight of 267.48 g/mol (approximated based on analogous structures) . This compound is characterized by three halogen substituents—bromine (position 2), chlorine (position 5), and fluorine (position 3)—on the benzoate ring. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its electron-withdrawing substituents, which influence reactivity in cross-coupling reactions or nucleophilic substitutions .
Properties
CAS No. |
1507624-50-1 |
|---|---|
Molecular Formula |
C8H5BrClFO2 |
Molecular Weight |
267.48 g/mol |
IUPAC Name |
methyl 2-bromo-5-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
InChI Key |
OGVOPTIPFPKOCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methyl 2-bromo-5-chloro-3-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-5-chloro-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the direct bromination, chlorination, and fluorination of methyl benzoate under controlled conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
Methyl 2-bromo-5-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Methyl 2-bromo-5-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The presence of bromine, chlorine, and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The compound’s reactivity and applications are strongly influenced by the positions and types of substituents. Below is a comparison with two closely related derivatives:
Key Observations :
Functional Group Variants: Amino and Acetamido Derivatives
Several benzoate esters with non-halogen substituents are listed in Biopharmacule Speciality Chemicals’ catalog :
- Methyl 2-acetamido-5-bromobenzoate : Acetamido group at position 2 enhances hydrogen-bonding capacity, useful in medicinal chemistry for targeting enzymes.
- Methyl 2-amino-3,5-dibromobenzoate: Amino group increases nucleophilicity, enabling participation in condensation reactions.
Comparison :
- Halogenated derivatives (e.g., the target compound) are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while amino/acetamido variants are tailored for peptide-like bond formations .
Physical and Chemical Properties
Limited data on exact melting points or boiling points are available, but trends can be inferred:
- Molecular Weight : All three halogenated derivatives (C₈H₅BrClFO₂) share similar molecular weights (~267–268 g/mol), but the trifluoromethoxy variant (C₉H₅BrClF₃O₃) has a higher molecular weight (~314 g/mol) .
- Solubility : The trifluoromethoxy group improves lipid solubility, enhancing membrane permeability in drug candidates .
Biological Activity
Methyl 2-bromo-5-chloro-3-fluorobenzoate is a halogenated organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, characterized by the presence of bromine, chlorine, and fluorine substituents on the aromatic ring, contribute to its interaction with various biological macromolecules, making it a subject of interest for research into enzyme inhibition, receptor binding, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₈BrClF O₂
- Molecular Weight : Approximately 267.48 g/mol
- Structural Features : The compound includes a benzoate moiety with halogen substituents that enhance its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The halogen atoms in its structure can significantly influence binding affinity and specificity. The ester group allows for potential hydrolysis, releasing an active benzoic acid derivative that can exert pharmacological effects .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes. Its halogenated structure allows it to function as a chemical probe in biochemical assays. Studies have shown that similar compounds exhibit enzyme inhibitory effects, suggesting that this compound may have comparable properties .
Receptor Binding
This compound has been studied for its ability to bind to specific receptors, influencing signal transduction pathways. This property is particularly relevant in drug discovery efforts aimed at developing new therapeutic agents .
Antimicrobial Activity
Compounds with similar halogenated structures have demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may possess similar antimicrobial activity, although further research is necessary to confirm these effects .
Synthesis of Inhibitors
In one study, this compound was utilized as an intermediate in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51. These inhibitors showed significant potential in treating Chagas disease, highlighting the compound's relevance in developing therapeutic agents .
Structure-Activity Relationship (SAR)
Research on related compounds has demonstrated that the introduction of halogens can significantly affect biological activity. For instance, the presence of bromine or chlorine at specific positions on the aromatic ring can enhance or diminish enzyme inhibitory effects. This insight is crucial for designing more potent derivatives based on this compound .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Interacts with various enzymes, potentially modulating their activity. |
| Receptor Binding | Binds to specific receptors, influencing signal transduction pathways. |
| Antimicrobial Activity | Similar compounds have shown antimicrobial properties against various pathogens. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
